Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate
Overview
Description
“Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” is a chemical compound with the molecular formula C11H12N4O3. It is a derivative of tetrazole, a class of compounds that have attracted much attention in medicinal chemistry .
Molecular Structure Analysis
The tetrazole ring in “Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” is a five-membered aza compound with 6π electrons, and its reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles, including “Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate”, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
“Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” has a molecular weight of 248.24 g/mol. Tetrazoles show melting point temperatures at 155–157°C . They dissolve in water, acetonitrile, etc .Scientific Research Applications
Herbicidal and Plant Growth Regulation Properties
Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate, a derivative of dichlofop-methyl, has been studied for its herbicidal properties and its effects on plant growth. Shimabukuro et al. (1978) found that dichlofop-methyl inhibits auxin-stimulated elongation in oat and wheat coleoptile segments, functioning as a strong auxin antagonist. This characteristic makes it an effective herbicide for controlling certain plant species while having minimal impact on others, like wheat (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Metabolic Pathway Analysis in Bacterial Systems
The compound has been linked to studies exploring novel metabolic pathways in bacteria. Spivack et al. (1994) discovered that a Gram-negative bacterium metabolizes Bisphenol A via a pathway involving oxidative skeletal rearrangement, which is relevant to understanding environmental degradation of synthetic compounds (Spivack, Leib, & Lobos, 1994).
Synthetic Chemistry and Molecular Structure Analysis
In synthetic chemistry, the compound has been utilized in the development of new molecules. Flores et al. (2014) reported efficient heterocyclization processes using similar molecules to create new glutamate-like derivatives. Their research highlights the synthetic versatility of these compounds (Flores, Piovesan, Pizzuti, Flores, Malavolta, & Martins, 2014). Similarly, Nakamura et al. (1993) explored the synthesis of tetrazolyl derivatives for glycosylation processes, showcasing the compound's utility in complex organic syntheses (Nakamura, Takeda, Takayanagi, Asai, Ibata, & Ogura, 1993).
Pharmacological Research
While specific pharmacological applications of Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate are not directly mentioned, related compounds have been studied for potential medicinal applications. For instance, Lee et al. (2004) synthesized aryloxypropanolamine derivatives, including a structurally similar compound, for potential anti-diabetic properties (Lee, Yang, Ha, Choi, & Cheon, 2004).
Environmental and Analytical Chemistry
The compound's derivatives are also significant in environmental and analytical chemistry. Nuhu et al. (2012) developed a method for determining phenoxy herbicides in water, showcasing the importance of such compounds in environmental monitoring and safety (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Safety And Hazards
Future Directions
Tetrazoles have been used in a wide range of important products such as propellants, explosives, and many drugs . Due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the future research directions could focus on exploring more potential applications of tetrazoles in various fields.
properties
IUPAC Name |
methyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-8(11(16)17-2)18-10-5-3-9(4-6-10)15-7-12-13-14-15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABFEAFDLKWFOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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